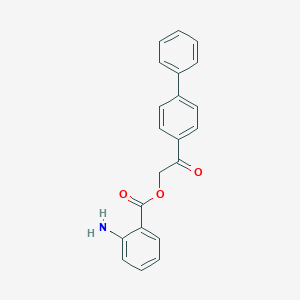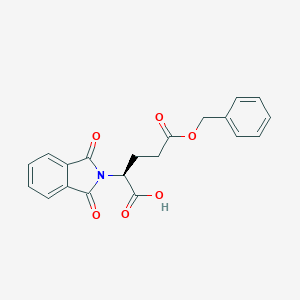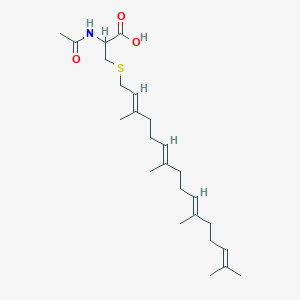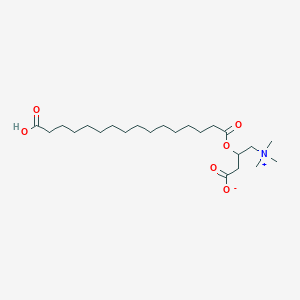
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester, also known as ABPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPE is a derivative of benzophenone and has a unique structure that makes it a promising candidate for use as a photo-initiator in the field of polymer chemistry. In
Aplicaciones Científicas De Investigación
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has been extensively studied for its potential applications in various fields, including polymer chemistry, photobiology, and material science. In polymer chemistry, 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has been used as a photo-initiator in the synthesis of various types of polymers, including polyurethanes, polyacrylates, and polycarbonates. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has also been used in the fabrication of photonic crystals, which have potential applications in optical communications and sensing.
Mecanismo De Acción
The mechanism of action of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester involves its ability to absorb light energy and transfer it to a reactive species, which initiates polymerization. When 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is exposed to UV light, it undergoes a photochemical reaction that generates a triplet excited state. This excited state then reacts with a co-initiator, which generates free radicals that initiate polymerization.
Efectos Bioquímicos Y Fisiológicos
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester has also been shown to have low skin sensitization potential, making it a promising candidate for use in medical devices and other applications that require biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is its high photochemical efficiency, which makes it an effective photo-initiator for polymerization reactions. 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester is its limited solubility in many solvents, which can make it difficult to incorporate into certain types of polymers.
Direcciones Futuras
There are several potential future directions for research on 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester. One area of interest is the development of new synthesis methods that can improve the yield and purity of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester. Another area of interest is the investigation of new applications for 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester in fields such as biomedicine and optoelectronics. Additionally, the development of new types of co-initiators that can be used in conjunction with 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester could lead to the development of new types of polymers with unique properties.
Métodos De Síntesis
The synthesis of 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester involves the reaction of 2-aminobenzoic acid with 4-biphenylcarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester compound. This synthesis method has been well established in the literature and has been used to produce 2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester in large quantities for scientific research.
Propiedades
Número CAS |
130627-14-4 |
|---|---|
Nombre del producto |
2-Amino-benzoic acid 2-biphenyl-4-yl-2-oxo-ethyl ester |
Fórmula molecular |
C21H17NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate |
InChI |
InChI=1S/C21H17NO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14,22H2 |
Clave InChI |
WRDRNNKQEWQAHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)






![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)
![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)